molecular formula C14H10O4 B146207 Leucoquinizarin CAS No. 476-60-8

Leucoquinizarin

Cat. No. B146207
CAS RN: 476-60-8
M. Wt: 242.23 g/mol
InChI Key: BKNBVEKCHVXGPH-UHFFFAOYSA-N
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Description

Leucoquinizarin is a chemical compound that is closely related to anthraquinones and is known for its reactivity with amines to produce mono- and diaminoanthraquinones, which are significant in the dye industry. The structure of leucoquinizarin and its derivatives has been a subject of study due to its implications on the quality of the resulting dyestuffs. The compound has been shown to undergo keto-enol tautomerization, which is relevant to its self-assembly on surfaces such as gold, indicating potential applications in the formation of complex hetero-organic interfaces .

Synthesis Analysis

The synthesis of leucoquinizarin derivatives has been explored through various methods. For instance, an improved practical synthesis of Leuco-1,4,5,8-tetrahydroxyanthraquinone, a derivative of leucoquinizarin, involves nitration and reduction with iron powder, followed by treatment with sodium hydrosulfite in an alkaline solution . Additionally, the synthesis of leuco-monoaminonaphthoquinone derivatives based on naphthazarin has been reported, with the structures of these compounds being elucidated using NMR spectroscopy .

Molecular Structure Analysis

The molecular structure of leucoquinizarin and its derivatives has been determined using proton and carbon-13 nuclear magnetic resonance spectroscopy. The structure of the leuco compound of 1,4-bis(butylamino)anthraquinone was assigned to be 1,4-dibutylamino-2,3-dihydroanthracene-9,10-dione. However, the structures of other leuco compounds could not be definitively determined by proton magnetic resonance alone, and carbon-13 NMR provided convincing data for their structure determination .

Chemical Reactions Analysis

Leucoquinizarin undergoes amination reactions with amines, which proceed in polar solvents and are characterized by low activation energy and a small pre-exponential term. The amination is proposed to occur by the addition of amine to the carbonyl group at the 1,4-position of leucoquinizarin . Additionally, the reaction of leucoquinizarin with alkylenediamines yields two series of products, including 1,4-bisalkylaminoanthraquinones and tetrahydronaphthoquinone derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of leucoquinizarin have been studied for their analytical applications. Leucoquinizarin has been used as a spectrophotometric and fluorimetric reagent for the determination of magnesium and beryllium in various samples. The formation of colored complexes with these metals allows for sensitive and selective analytical methods to be developed .

Scientific Research Applications

Amination Studies The reactivity of leucoquinizarin with amines has been a subject of research. Kikuchi et al. (1982) conducted kinetic studies on its amination, revealing insights into its reaction mechanism and structure (Kikuchi, Yamagishi, & Hida, 1982). This understanding is critical for the synthesis of mono- and diaminoanthraquinones.

Antineoplastic Agent Research Leucoquinizarin has been studied for its role in synthesizing bis(substituted aminoalkylamino)anthraquinones, which are of interest in antineoplastic (anti-cancer) research. Zee-Cheng and Cheng (1978) found that the structure of the center nitrogen atom in the side chain is crucial for antineoplastic activity, suggesting potential applications in cancer therapy (Zee-Cheng & Cheng, 1978).

Hair Dye Chemistry Leucoquinizarin has applications in the field of hair dye chemistry. Kikuchi (1990) explored its use in human hair dyes, examining the structures and properties of leuco compounds of anthraquinones and naphthoquinones (Kikuchi, 1990).

Nuclear Magnetic Resonance Spectroscopy The structure of leucoquinizarin and its derivatives has been analyzed using proton and carbon-13 nuclear magnetic resonance spectroscopy. Kikuchi, Yamagishi, and Hida (1981) contributed to understanding the reactivity and selectivity of its reaction with amines (Kikuchi, Yamagishi, & Hida, 1981).

Keto-Enol Tautomerization Studies The self-assembly of leucoquinizarin on surfaces like Au(111) has been investigated, revealing its keto-enolic tautomeric form and metastable chemistry, which is significant for potential applications in complex hetero-organic interfaces (Costantini et al., 2020).

Safety And Hazards

The safety data sheet of leucoquinizarin indicates that this product does not meet the criteria for classification in any hazard class according to Regulation .

Future Directions

The self-assembly of leucoquinizarin molecules on Au (111) surfaces reveals a metastable chemistry of the assembled molecules, to be considered for their possible employment in the formation of more complex hetero-organic interfaces . Hydroxyl or oxygen-containing derivatives of anthracene are an important class of molecules, widely employed in industrial processes such as dye production, drugs synthesis, and others . They are characterized by a fast redox response, which makes them convenient building blocks for the design of cathodes of a new generation of batteries and for the synthesis of complex hybrid interfaces for photovoltaic devices .

properties

IUPAC Name

anthracene-1,4,9,10-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H10O4/c15-9-5-6-10(16)12-11(9)13(17)7-3-1-2-4-8(7)14(12)18/h1-6,15-18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKNBVEKCHVXGPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C(=CC=C(C3=C2O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1060057
Record name 1,4,9,10-Anthracenetetrol
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Molecular Weight

242.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Anthracene-1,4,9,10-tetraol

CAS RN

476-60-8
Record name 1,4,9,10-Anthracenetetrol
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Record name 1,4,9,10-Tetrahydroxyanthracene
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Record name Leucoquinizarin
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Record name 1,4,9,10-Anthracenetetrol
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Record name Anthracene-1,4,9,10-tetraol
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Record name 1,4,9,10-TETRAHYDROXYANTHRACENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
267
Citations
M Kikuchi, T Yamagishi, M Hida - Bulletin of the Chemical Society of …, 1982 - journal.csj.jp
… Leucoquinizarin reacts with amines to give mono- and diaminoanthraquinones. of leucoquinizarin … reaction of leucoquinizarin was characterized as follows. The reaction rate was not …
Number of citations: 16 www.journal.csj.jp
M Kikuchi, T Yamagishi, M Hida - Dyes and Pigments, 1981 - Elsevier
… and of 7a or 7b for leucoquinizarin cannot be determined … leucoquinizarin on silica gel plate showed only one spot with a characteristic blue fluorescence ascribed to leucoquinizarin…
Number of citations: 30 www.sciencedirect.com
CE Lewis - The Journal of Organic Chemistry, 1970 - ACS Publications
Hydrochloric acid was found to be an effective catalyst for condensation of leucoquinizarin with aromatic mono-and dialdehydes but ineffective with aliphatic aldehydes; monoaldehydes …
Number of citations: 44 pubs.acs.org
MAB López, MC ón Mochón, JLG Ariza, AG Pérez - Analyst, 1986 - pubs.rsc.org
The reaction between beryllium and leucoquinizarin was studied both spectrophotometrically and spectrofluorimetrically, and methods for the determination of beryllium are proposed …
Number of citations: 6 pubs.rsc.org
M Yoshida - Progress in organic coatings, 1997 - Elsevier
… by the familiar condensation reaction between quinizarin or leucoquinizarin with an arylamine. Naiki has briefly reported that leucoquinizarin reacted with ethylamine and propylamine …
Number of citations: 9 www.sciencedirect.com
MAB López, MC Mochón, JLG Ariza, AG Pérez - Analyst, 1986 - pubs.rsc.org
The physico-chemical characteristics and analytical applications of leucoquinizarin are described. The reaction between magnesium and the reagent was studied spectrophotometrically…
Number of citations: 6 pubs.rsc.org
DB Bruce, RH Thomson - Journal of the Chemical Society (Resumed), 1952 - pubs.rsc.org
… In contrast, 2-chloroquinizarin is reduced to leucoquinizarin … by the action of ammonia on leucoquinizarin but can also be … -groups with the formation of leucoquinizarin (GP 148,792). …
Number of citations: 21 pubs.rsc.org
A UNUIGBOJE, C EDWARD - Journal of Chemical …, 2022 - journals.chemsociety.org.ng
… a yield of 36.3%, then reduced to leucoquinizarin using Sn in concentrated hydrochloric acid with … Leucoquinizarin was alkylated with crotonaldehyde, acrolein and ethyl acrylate using …
Number of citations: 2 journals.chemsociety.org.ng
CW Greenhalgh, N Hughes - Journal of the Chemical Society C …, 1968 - pubs.rsc.org
… Our work confirms this finding and we have additionally isolated from the reaction of leucoquinizarin with ethylenediamine and N-ethylethylenediamine two new compounds having …
Number of citations: 32 pubs.rsc.org
AP Krapcho, KL Avery Jr, KJ Shaw… - The Journal of Organic …, 1990 - ACS Publications
Introduction Our previous attempts to prepare 1, 4-bis (hydrazino)-anthracene-9, 10-dione (la) by ipso substitutions of the fluorides of lb by N^ V-dimethylhydrazine have been un-…
Number of citations: 7 pubs.acs.org

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